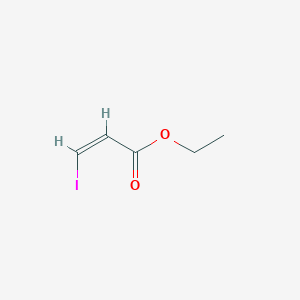

(Z)-Ethyl 3-iodoacrylate

説明

Significance of Vinylic Halides in Chemical Transformations

Vinylic halides, which are compounds containing a halogen atom attached to a double-bonded carbon atom, are fundamental substrates in a multitude of organic reactions. wikipedia.org Their importance lies primarily in their ability to participate in transition-metal-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. acs.org Reactions such as the Suzuki, Heck, and Sonogashira couplings frequently employ vinylic halides as electrophilic partners. wikipedia.org These transformations allow for the efficient and often stereospecific joining of molecular fragments, a cornerstone of modern synthetic strategy. acs.orgnih.gov

The reactivity of vinylic halides in these coupling reactions is heavily influenced by the nature of the halogen atom. The strength of the carbon-halogen bond is a critical factor, with the order of reactivity generally being C-I < C-Br < C-Cl. wikipedia.org The carbon-iodine bond is the weakest among the common halogens, which makes vinyl iodides the most reactive substrates in many catalytic cycles. wikipedia.org This enhanced reactivity allows reactions to proceed under milder conditions and often with greater efficiency compared to their bromide or chloride counterparts. wikipedia.org This high reactivity, coupled with the ability to control the stereochemistry (E/Z geometry) of the double bond, makes vinyl iodides, in particular, highly sought-after intermediates in the synthesis of natural products, pharmaceuticals, and advanced materials. wikipedia.org

Table 1: Carbon-Halogen Bond Dissociation Energies This table illustrates the relative weakness of the Carbon-Iodine bond compared to other halogens, contributing to the high reactivity of vinyl iodides.

| Bond | Bond Dissociation Energy (kcal/mol) |

| C-F | 115 |

| C-Cl | 83.7 |

| C-Br | 72.1 |

| C-I | 57.6 |

| Data sourced from Wikipedia. wikipedia.org |

Overview of (Z)-Ethyl 3-iodoacrylate as a Synthetic Intermediate

(Z)-Ethyl 3-iodoacrylate, also known as ethyl cis-3-iodoacrylate, is a Z-vinyl iodide derivative that serves as a valuable intermediate in organic synthesis. sigmaaldrich.comsigmaaldrich.com It is a pale yellow liquid at room temperature. orgsyn.org A common and efficient method for its preparation involves the regio- and stereospecific hydroiodination of ethyl propiolate using sodium iodide in acetic acid, which reliably produces the (Z)-isomer in high yield. orgsyn.orgchemicalbook.com

The synthetic utility of (Z)-ethyl 3-iodoacrylate stems from the presence of multiple functional groups. The vinyl iodide moiety allows it to readily engage in various palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling with vinyl boronic acids. sigmaaldrich.comsigmaaldrich.com The electron-withdrawing ethyl acrylate (B77674) portion of the molecule influences its reactivity and provides a handle for further chemical modifications.

This compound is a versatile precursor for a range of other molecules. For instance, it can be used to synthesize:

Vinyl sulfides through appropriate coupling reactions. sigmaaldrich.comsigmaaldrich.com

Substituted allylic alcohols like (Z)-1-iodohept-1-en-3-ol, where the ester group is selectively reduced. sigmaaldrich.comorgsyn.org This transformation can be achieved using reagents like diisobutylaluminum hydride (DIBAL-H). orgsyn.org

(Z)-β-iodoacrolein , another useful synthetic intermediate. orgsyn.org

The defined stereochemistry of the double bond is often retained during these transformations, making (Z)-ethyl 3-iodoacrylate a key starting material for the stereoselective synthesis of complex target molecules. wikipedia.org

Table 2: Physicochemical Properties of (Z)-Ethyl 3-iodoacrylate

| Property | Value | References |

| CAS Number | 31930-36-6 | sigmaaldrich.comchemicalbook.comambeed.com |

| Molecular Formula | C₅H₇IO₂ | sigmaaldrich.comambeed.comchemspider.com |

| Molecular Weight | 226.01 g/mol | sigmaaldrich.comchemicalbook.comambeed.com |

| Appearance | Pale yellow liquid | orgsyn.org |

| Boiling Point | 85 °C at 20 mmHg | sigmaaldrich.comsigmaaldrich.com |

| Density | 1.765 g/mL at 25 °C | sigmaaldrich.comsigmaaldrich.com |

| Refractive Index | n20/D 1.533 | sigmaaldrich.comsigmaaldrich.com |

特性

CAS番号 |

31930-36-6 |

|---|---|

分子式 |

C5H7IO2 |

分子量 |

226.01 g/mol |

IUPAC名 |

ethyl 3-iodoprop-2-enoate |

InChI |

InChI=1S/C5H7IO2/c1-2-8-5(7)3-4-6/h3-4H,2H2,1H3 |

InChIキー |

AELYFQSZXFFNGP-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C=CI |

正規SMILES |

CCOC(=O)C=CI |

溶解性 |

not available |

製品の起源 |

United States |

Synthetic Methodologies for Z Ethyl 3 Iodoacrylate

Hydroiodination of Ethyl Propiolate: Regio- and Stereoselective Approaches

The addition of hydriodic acid across the triple bond of ethyl propiolate is a critical step in forming the desired iodoacrylate. The primary challenge lies in controlling the addition to favor the Z-isomer over the E-isomer and to ensure the iodine adds to the correct carbon.

A widely utilized and effective method for the synthesis of (Z)-Ethyl 3-iodoacrylate involves the reaction of ethyl propiolate with sodium iodide in glacial acetic acid. orgsyn.orgchemicalbook.com This system provides a convenient and inexpensive route to the desired product with high stereospecificity, yielding a product that is greater than 99% of the (Z)-isomer. orgsyn.org

In a typical procedure, dry sodium iodide is dissolved in glacial acetic acid, to which ethyl propiolate is added. orgsyn.org The reaction mixture is then heated, often to around 70°C, for a period of 12 to 16 hours. orgsyn.orgchemicalbook.com Following the reaction, the mixture is worked up by the addition of water and extraction with an organic solvent such as diethyl ether. orgsyn.orgchemicalbook.com This process has been reported to yield the product in high purity and quantitative yields. chemicalbook.com

Reaction Parameters for Hydroiodination

| Parameter | Value |

|---|---|

| Reactants | Ethyl propiolate, Sodium iodide |

| Solvent | Glacial acetic acid |

| Temperature | 70°C |

| Reaction Time | 12-16 hours |

| Product | (Z)-Ethyl 3-iodoacrylate |

| Stereoselectivity | >99% (Z) |

While the sodium iodide in acetic acid system is highly effective, optimization of reaction parameters can be crucial for maximizing both chemical yield and stereoselectivity. The temperature and reaction time are key variables. For instance, heating at 70°C for 12 hours has been shown to result in an 88% yield of the distilled product. orgsyn.org Another study reported a quantitative yield after 16 hours at the same temperature, though this was for the crude product. chemicalbook.com

The choice of reagents and their purity is also important. The use of dry sodium iodide is specified in established procedures, indicating that the presence of water could potentially affect the outcome of the reaction. orgsyn.org The molar ratio of sodium iodide to ethyl propiolate is typically kept close to equimolar. orgsyn.orgchemicalbook.com

Isomerization Control and Stereochemical Purity in Synthesis

Achieving high stereochemical purity is a critical aspect of synthesizing (Z)-Ethyl 3-iodoacrylate. While the hydroiodination method described is highly Z-selective, subsequent reaction conditions or purification steps can potentially lead to isomerization.

While the primary synthesis aims to produce the (Z)-isomer directly, in some contexts, the ability to isomerize between E and Z forms can be valuable. Catalytic systems are often employed for such transformations. Although not a primary method for the synthesis of the (Z)-isomer from the E-isomer, related studies on similar substrates suggest that palladium and copper catalysts, such as the combination of bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) and copper(I) iodide (CuI), are effective in catalyzing isomerization and cross-coupling reactions of vinyl iodides. These catalysts are more commonly associated with Suzuki coupling reactions of ethyl cis-3-iodoacrylate. sigmaaldrich.com The potential for E-Z photoisomerization has also been explored in related merocyanine (B1260669) systems using visible light, demonstrating a reversible process. mdpi.com

In the context of isomerization, thermodynamic control dictates that the reaction will favor the most stable isomer. Typically, the E-isomer of a disubstituted alkene is thermodynamically more stable than the Z-isomer due to reduced steric strain. However, in the synthesis of ethyl 3-iodoacrylate via the hydroiodination of ethyl propiolate, the reaction kinetically favors the formation of the (Z)-isomer.

Interestingly, isomerization can be influenced by subsequent reaction conditions. For example, when (Z)-Ethyl 3-iodoacrylate is reduced with diisobutylaluminum hydride (DIBAL-H) at low temperatures and then treated with a Grignard reagent, the resulting γ-iodo allylic alcohols can isomerize to the E form. orgsyn.org This isomerization is thought to be influenced by the Lewis acidic nature of the aluminum alkoxide intermediate formed during the reaction. orgsyn.org This highlights the importance of carefully controlling downstream processing to maintain the desired stereochemistry of the initial product.

Cross Coupling Reactions of Z Ethyl 3 Iodoacrylate

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis has become a cornerstone of modern organic chemistry, and (Z)-ethyl 3-iodoacrylate has proven to be an excellent substrate in several key palladium-mediated transformations. These reactions are prized for their efficiency and functional group tolerance, enabling the synthesis of a wide array of substituted acrylates.

Sonogashira Coupling: Formation of Enynes and Dienynes

The Sonogashira reaction, a powerful method for forming carbon-carbon bonds between sp² and sp-hybridized carbon atoms, has been successfully applied to (Z)-ethyl 3-iodoacrylate for the synthesis of conjugated enynes. researchgate.netorganic-chemistry.orgorganic-chemistry.org This reaction typically employs a palladium catalyst in conjunction with a copper(I) co-catalyst. organic-chemistry.orgwikipedia.org The 1,3-enyne unit is a significant structural feature in many biologically active compounds and natural products. wikipedia.org Vinyl iodides, such as (Z)-ethyl 3-iodoacrylate, are particularly reactive towards palladium(0) oxidative addition, often allowing for milder reaction conditions. wikipedia.org

The coupling of (Z)-ethyl 3-iodoacrylate with various terminal alkynes proceeds efficiently to yield the corresponding (Z)-enynes. For instance, the reaction with phenylacetylene (B144264) in the presence of a palladium catalyst and a suitable base provides ethyl (Z)-5-phenylpent-2-en-4-ynoate.

Detailed research has explored various catalytic systems to optimize the Sonogashira coupling of (Z)-ethyl 3-iodoacrylate. One effective system utilizes CuI and N,N-dimethylglycine as a ligand in dioxane at 80°C, leading to the formation of conjugated enynes. researchgate.net

Table 1: Examples of Sonogashira Coupling with (Z)-Ethyl 3-iodoacrylate

| Alkyne | Catalyst System | Product |

| Phenylacetylene | Pd catalyst, Cu(I) co-catalyst | Ethyl (Z)-5-phenylpent-2-en-4-ynoate |

| 1-Heptyne | Pd catalyst, Cu(I) co-catalyst | Ethyl (Z)-dec-2-en-4-ynoate |

This table presents illustrative examples of the Sonogashira coupling reaction.

Suzuki Coupling: Aryl- and Vinyl-Substituted Acrylates

The Suzuki coupling reaction, which forms a carbon-carbon bond between an organoboron compound and an organohalide, is another palladium-catalyzed transformation where (Z)-ethyl 3-iodoacrylate serves as a key substrate. chemdict.comsigmaaldrich.com This reaction is instrumental in synthesizing aryl- and vinyl-substituted acrylates, which are valuable intermediates in materials science and medicinal chemistry. nih.gov

The coupling of (Z)-ethyl 3-iodoacrylate with arylboronic acids introduces an aryl group at the β-position of the acrylate (B77674) system. Similarly, reaction with vinylboronic acids allows for the construction of conjugated diene systems. The study of Suzuki coupling reactions with cyclic vinyl boronic acids has been a subject of interest. chemdict.comsigmaaldrich.com

Table 2: Suzuki Coupling Reactions of (Z)-Ethyl 3-iodoacrylate

| Boronic Acid | Product |

| Phenylboronic acid | Ethyl (Z)-3-phenylacrylate |

| 1-Cyclohexenylboronic acid | Ethyl (Z)-3-(cyclohex-1-en-1-yl)acrylate |

This table provides representative examples of the Suzuki coupling reaction.

Heck Reactions: Vinyl C-C Bond Formations

The Heck reaction, a palladium-catalyzed reaction that forms a carbon-carbon bond between an unsaturated halide and an alkene, can also utilize (Z)-ethyl 3-iodoacrylate. researchgate.netresearchgate.net This reaction allows for the introduction of a vinyl group, leading to the formation of substituted dienes. The reaction of (Z)-ethyl 3-iodoacrylate with various alkenes in the presence of a palladium catalyst and a base yields the corresponding cross-coupled products. researchgate.net

Copper-Catalyzed Cross-Coupling Reactions

While palladium catalysis is dominant, copper-catalyzed reactions have gained significant traction as a more economical and sustainable alternative for certain transformations. researchgate.net (Z)-Ethyl 3-iodoacrylate has also been employed in copper-catalyzed cross-coupling reactions, particularly for the formation of carbon-heteroatom bonds.

C-N and C-O Bond Formation: Synthesis of Vinylic Ethers and Amines

Copper-catalyzed methods have been developed for the N- and O-vinylation of various substrates using vinyl halides. These reactions provide access to vinylic ethers and amines, which are important structural motifs in many pharmaceuticals and agrochemicals. The coupling of (Z)-ethyl 3-iodoacrylate with amines or alcohols in the presence of a copper catalyst and a suitable base can lead to the formation of the corresponding (Z)-enamines and (Z)-enol ethers, respectively. The development of efficient copper catalytic systems for these transformations is an active area of research. researchgate.net

C-S Bond Formation: Synthesis of Vinyl Sulfides

The formation of vinyl sulfides through carbon-sulfur (C-S) bond formation is a significant transformation in organic chemistry, as vinyl sulfides are important intermediates for various synthetic applications. sigmaaldrich.comorganic-chemistry.org The reaction of (Z)-ethyl 3-iodoacrylate with thiols provides a direct route to (Z)-3-alkylsulfanyl-acrylic acid ethyl esters.

Copper-catalyzed systems are particularly effective for this transformation. A mild and versatile method utilizes a soluble copper(I) catalyst, [Cu(phen)(PPh₃)₂]NO₃, for the coupling of vinyl iodides with thiols. This method is noted for proceeding with retention of stereochemistry, yielding the desired vinyl sulfides in good to excellent yields. organic-chemistry.org Another approach employs recyclable copper(I) oxide (Cu₂O) or copper(II) oxide (CuO) nanoparticles as a heterogeneous catalyst under ligand-free conditions, which also achieves the cross-coupling with retention of the original double bond configuration. organic-chemistry.orgorganic-chemistry.org In these reactions, a base such as cesium carbonate (Cs₂CO₃) is typically used in a polar aprotic solvent like N,N-dimethylformamide (DMF). The preservation of the Z-configuration of the ethyl 3-iodoacrylate is a key advantage of these copper-catalyzed methods.

Table 1: Copper-Catalyzed Synthesis of Vinyl Sulfides from Vinyl Halides and Thiols This table presents representative conditions for the synthesis of vinyl sulfides, highlighting the versatility of copper catalysis. Note that while (Z)-Ethyl 3-iodoacrylate is a suitable substrate, the conditions are general for vinyl halides.

| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Key Features | Source(s) |

|---|---|---|---|---|---|

| [Cu(phen)(PPh₃)₂]NO₃ | Cs₂CO₃ | DMF | 80-110 | Soluble catalyst, good to excellent yields, stereoretentive. | organic-chemistry.org |

| CuO nanoparticles | Cs₂CO₃ | DMF | 110 | Recyclable, ligand-free, excellent yields, stereoretentive. | organic-chemistry.org |

| CuI / cis-1,2-Cyclohexanediol | K₂CO₃ | Dioxane | 110 | Versatile for various thiols and halides, stereo- and regiospecific. | organic-chemistry.org |

Formation of 1,3-Enynes: Catalyst and Ligand Optimization

The Sonogashira reaction, a cross-coupling of vinyl halides with terminal alkynes, is a cornerstone for the synthesis of 1,3-enynes. libretexts.org This reaction typically employs a dual-catalyst system of palladium and copper. libretexts.org For the specific case of (Z)-ethyl 3-iodoacrylate, the reaction with terminal alkynes allows for the stereospecific synthesis of conjugated enynes, which are valuable structural motifs in pharmaceuticals and natural products. libretexts.orgresearchgate.net

Catalyst and ligand optimization is crucial for achieving high efficiency and selectivity. While standard catalysts like Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are effective, research has focused on developing more active systems. libretexts.org For the coupling of phenylacetylene with (Z)-ethyl 3-iodoacrylate, a system using copper(I) iodide (CuI) as the catalyst, N,N-dimethylglycine hydrochloride as a ligand, and cesium carbonate (Cs₂CO₃) as the base in dioxane at 80 °C has been shown to be effective. researchgate.net The use of N,N-dimethylglycine as a ligand is significant as it facilitates the reaction under relatively mild conditions, highlighting the importance of ligand choice in optimizing the Sonogashira coupling. organic-chemistry.org Copper-free Sonogashira conditions have also been developed, often requiring specific ligands or additives to facilitate the catalytic cycle. libretexts.orgresearchgate.net

Table 2: Catalyst System for Sonogashira Coupling of (Z)-Ethyl 3-iodoacrylate This table details a specific, optimized system for the synthesis of a 1,3-enyne from (Z)-Ethyl 3-iodoacrylate.

| Substrate 1 | Substrate 2 | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Product | Source(s) |

|---|---|---|---|---|---|---|---|---|

| (Z)-Ethyl 3-iodoacrylate | Phenylacetylene | CuI (10 mol%) | N,N-Dimethylglycine hydrochloride (30 mol%) | Cs₂CO₃ | Dioxane | 80 | (Z)-5-phenylpent-2-en-4-ynoate | researchgate.net |

Stereospecificity in Copper-Mediated Transformations

The stereochemical outcome of cross-coupling reactions is of paramount importance. In many copper-mediated transformations involving (Z)-ethyl 3-iodoacrylate, the reaction proceeds with retention of the Z-configuration. organic-chemistry.orgresearchgate.net This is particularly true for the synthesis of vinyl sulfides and for certain copper-catalyzed Sonogashira-type reactions. organic-chemistry.orgorganic-chemistry.org The retention of stereochemistry implies a mechanism where the configuration of the vinyl iodide is preserved throughout the catalytic cycle.

However, the stereospecificity is not absolute and can be highly dependent on the reaction conditions, the nucleophile, and the specific copper catalyst system employed. For instance, in copper-catalyzed cross-coupling reactions with phenols or N-heterocycles, it has been discovered that using (Z)-ethyl 3-iodoacrylate can lead exclusively to the thermodynamically more stable E-isomer product. nih.gov This inversion of stereochemistry is presumed to occur via a conjugate addition-elimination pathway, which is favored over a direct substitution pathway under certain conditions, particularly with specific bases like cesium carbonate at elevated temperatures. nih.gov This highlights that while copper catalysis can be stereospecific, the outcome is finely balanced and can be directed towards either retention or inversion of configuration.

Iron-Catalyzed Cross-Coupling Reactions

Iron catalysis has emerged as a cost-effective, abundant, and less toxic alternative to precious metal catalysis (e.g., palladium) for cross-coupling reactions. nih.govprinceton.edu Pioneering work by Kochi in the 1970s demonstrated that simple iron salts could effectively catalyze the cross-coupling of vinyl halides with Grignard reagents. nih.govthieme-connect.de These reactions often exhibit unique reactivity and selectivity.

Coupling with Bis-(aryl)manganese Nucleophiles

A notable application of iron catalysis is the cross-coupling of (Z)-ethyl 3-iodoacrylate with bis-(aryl)manganese nucleophiles. mdpi.com These organomanganese reagents can be prepared in a one-pot procedure from the corresponding aryl bromides. mdpi.comnih.gov The subsequent iron-catalyzed cross-coupling proceeds smoothly at room temperature. mdpi.com

In the absence of an iron catalyst, the reaction of a bis-(aryl)manganese reagent with (Z)-ethyl 3-iodoacrylate results in a low yield and a mixture of Z/E isomers. mdpi.com However, the introduction of an iron catalyst dramatically improves both the yield and the stereoselectivity. An optimization study revealed that iron(III) acetylacetonate (B107027) (Fe(acac)₃) is a superior catalyst for this transformation. Using 10 mol % of Fe(acac)₃ in THF at 25 °C for 1 hour leads to the corresponding E-isomer of the cross-coupling product in high yield. mdpi.comnih.gov The reaction shows a strong preference for the formation of the E-alkene, indicating a stereoconvergent process.

Table 3: Catalyst Screening for Iron-Catalyzed Cross-Coupling of (Z)-Ethyl 3-iodoacrylate (3a) with Bis-(4-methoxyphenyl)manganese (1a) This table summarizes the results from a catalyst optimization study, demonstrating the superior performance of Fe(acac)₃.

| Entry | Catalyst (10 mol%) | Yield of 4a (%) | Z/E Ratio of 4a | Source(s) |

|---|---|---|---|---|

| 1 | None | 60 | 50:50 | mdpi.com |

| 2 | FeCl₃ | 64 | 1:99 | mdpi.com |

| 3 | FeBr₂ | 42 | 1:99 | mdpi.com |

| 4 | FeBr₃ | 54 | 1:99 | mdpi.com |

| 5 | FeCl₂ | 62 | 1:99 | mdpi.com |

| 6 | Fe(acac)₂ | 67 | 1:99 | mdpi.com |

| 7 | Fe(acac)₃ | 79 | 1:99 | mdpi.com |

Mechanistic Insights into Iron Catalysis and Role of Ate-Iron(II) Species

The mechanism of iron-catalyzed cross-coupling reactions is complex and distinct from that of palladium-catalyzed reactions. nih.gov Mechanistic investigations, including paramagnetic ¹H-NMR studies, have been crucial in elucidating the reactive intermediates. mdpi.comnih.gov In the iron-catalyzed coupling of (Z)-ethyl 3-iodoacrylate with bis-(aryl)manganese reagents, the key catalytic species are identified as tris-coordinated ate-iron(II) complexes. mdpi.comnih.gov

The catalytic cycle is thought to initiate with the transmetalation of the aryl group from the organomanganese reagent to the iron center. nih.gov This initial step forms an organoiron species. Unlike palladium systems that typically begin with oxidative addition, these iron-catalyzed reactions commence with transmetalation. nih.gov The addition of the organometallic nucleophile to the iron(III) precatalyst (e.g., Fe(acac)₃) leads to the in-situ formation of anionic iron "ate" complexes. nih.gov Specifically, a tris-coordinated species of the type [Ar₃Fe]⁻ is proposed as the key intermediate that reacts with the vinyl iodide. mdpi.com This ate-iron(II) species is responsible for the subsequent steps that lead to the cross-coupled product and regeneration of the catalyst. The formation of these specific ate complexes is influenced by factors such as the nature of the nucleophile and the presence of additives. nih.govnih.gov

Nucleophilic Substitution and Addition Reactions

Base-Mediated Stereospecific Nucleophilic Substitutions

The direct substitution of the iodo group in (Z)-Ethyl 3-iodoacrylate offers a pathway to highly functionalized acrylates. The choice of base is critical in preserving the Z-configuration of the double bond.

The reaction of (Z)-Ethyl 3-iodoacrylate with O- and N-nucleophiles, such as phenols and N-heterocycles, can proceed in a stereospecific manner to yield the corresponding (Z)-aryloxy and (Z)-amino substituted ethyl acrylates. nih.gov These products are of interest for their potential applications in medicinal chemistry and the polymer industry. nih.gov A non-metallic method has been developed that avoids the use of copper catalysts, which were found to be ineffective and led to the formation of the undesired E-isomers through conjugate addition. nih.gov

The stereochemical integrity of the substitution reaction is highly influenced by the choice of the organic base. Among the bases screened, 1,4-diazabicyclo[2.2.2]octane (DABCO) has been identified as a particularly effective promoter for the stereospecific conversion of (Z)-ethyl-3-iodoacrylate into (Z)-aryloxy and (Z)-amino substituted acrylates. nih.gov While other inorganic bases like cesium carbonate (Cs₂CO₃), potassium carbonate (K₂CO₃), and potassium phosphate (B84403) (K₃PO₄) were investigated, the hindered nucleophilic base DABCO was found to efficiently facilitate the desired stereospecific substitution. nih.gov This DABCO-mediated method provides a simple and effective route to these functionalized acrylates while maintaining the Z-geometry. nih.gov

Table 1: Stereospecific Nucleophilic Substitution of (Z)-Ethyl 3-iodoacrylate

| Nucleophile | Base | Product | Stereochemistry |

|---|---|---|---|

| Phenols | DABCO | (Z)-Ethyl 3-aryloxyacrylate | Z (retained) |

| N-Heterocycles | DABCO | (Z)-Ethyl 3-(N-heterocyclyl)acrylate | Z (retained) |

Reduction-C-Alkylation of the Ester Moiety

A significant transformation of (Z)-Ethyl 3-iodoacrylate involves the "reduction-C-alkylation" of its ester group. This one-pot sequence allows for the synthesis of valuable and sensitive γ-iodo allylic alcohols with a high degree of stereocontrol. orgsyn.org

The reaction of (Z)-Ethyl 3-iodoacrylate with diisobutylaluminum hydride (DIBAL-H) at low temperatures, followed by the addition of a Grignard reagent, leads to the formation of secondary (Z)-γ-iodo allylic alcohols. orgsyn.org This process occurs with good chemical yields and maintains the exclusive Z stereochemistry of the double bond. orgsyn.org This method is particularly useful for preparing sensitive derivatives that are otherwise difficult to access. orgsyn.org

The stereochemistry of the resulting γ-iodo allylic alcohol can be switched from Z to E by modifying the reaction conditions. orgsyn.org When the initial reaction with DIBAL-H at -78°C is followed by warming to 0°C before the addition of the Grignard reagent, the E-isomer of the secondary γ-iodo allylic alcohol is predominantly formed, with an E/Z ratio of 96/4. orgsyn.org This isomerization is attributed to the influence of the weak Lewis acid, Al(iBu)₂OEt, which is generated in situ. orgsyn.org This demonstrates the crucial role of Lewis acidic species in controlling the stereochemical outcome of the reaction. orgsyn.org

Table 2: Stereoselective Synthesis of γ-Iodo Allylic Alcohols from (Z)-Ethyl 3-iodoacrylate

| Reagents | Conditions | Product | Predominant Stereochemistry |

|---|

Conjugate Addition Reactions (e.g., Michael Additions)

(Z)-Ethyl 3-iodoacrylate, being an α,β-unsaturated ester, is susceptible to conjugate addition reactions, often referred to as Michael additions. masterorganicchemistry.comlibretexts.orgopenstax.org In these reactions, a nucleophile adds to the β-carbon of the acrylate (B77674). masterorganicchemistry.comlibretexts.orgopenstax.org

The conjugate addition of a secondary amine to an alkyl propiolate is a known method for synthesizing enaminoesters. researchgate.net In the case of (Z)-Ethyl 3-iodoacrylate, conjugate addition can compete with direct substitution, particularly under certain conditions. For instance, in attempted copper-catalyzed cross-coupling reactions with phenols and N-heterocycles at elevated temperatures (40 °C), the conjugate addition pathway can lead to the formation of the E-isomers of the desired ether or amine products, rather than the stereospecific substitution product. nih.gov This highlights that the reaction pathway, whether direct substitution or conjugate addition, is delicately balanced and can be influenced by factors such as the catalyst and temperature. nih.gov

Trifluoromethylthiolation of (Z)-Ethyl 3-iodoacrylate

The introduction of a trifluoromethylthio (SCF3) group into organic molecules can significantly alter their physical and chemical properties, often enhancing their lipophilicity and metabolic stability. One method to achieve this is through the trifluoromethylthiolation of (Z)-ethyl 3-iodoacrylate. This reaction typically involves a nucleophilic substitution where a trifluoromethylthiolating agent replaces the iodine atom.

The reaction of (Z)-ethyl 3-iodoacrylate with a copper-based trifluoromethylthiolating reagent, such as the (phen)Cu(SCF3) complex (where phen is 1,10-phenanthroline), in a suitable solvent like N,N-dimethylformamide (DMF), yields (Z)-ethyl 3-(trifluoromethylthio)acrylate. This process proceeds under relatively mild conditions and provides good yields of the desired product. The Z-configuration of the double bond is generally retained throughout the reaction.

The general transformation can be represented as follows:

ICH=CHCO₂C₂H₅ + [CuSCF₃] → F₃CSCH=CHCO₂C₂H₅ + CuI

This reaction highlights the utility of (Z)-ethyl 3-iodoacrylate as a building block for incorporating the valuable SCF3 moiety into acrylate systems, which are important precursors for various polymers and biologically active molecules.

Cascade Reactions Involving (Z)-Ethyl 3-iodoacrylate

(Z)-Ethyl 3-iodoacrylate is an excellent substrate for cascade reactions, which are multi-step reactions where the product of one step becomes the reactant for the next, all occurring in a single pot. These reactions are highly efficient as they minimize the need for purification of intermediates, reduce waste, and save time and resources.

One notable example is the palladium-catalyzed cascade reaction of (Z)-ethyl 3-iodoacrylate with terminal alkynes. This reaction typically involves a sequence of Sonogashira coupling, carbopalladation, and reductive elimination steps. In the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base, (Z)-ethyl 3-iodoacrylate first couples with a terminal alkyne to form an enyne intermediate. This intermediate then undergoes an intramolecular carbopalladation, followed by further reaction pathways depending on the reaction conditions and the nature of the alkyne substrate.

For instance, a cascade reaction involving (Z)-ethyl 3-iodoacrylate and a terminal alkyne in the presence of an organoborane can lead to the formation of complex cyclic or polycyclic structures. The initial Sonogashira coupling product can undergo a subsequent cyclization/coupling reaction, incorporating the organoborane component.

These cascade reactions demonstrate the synthetic power of (Z)-ethyl 3-iodoacrylate in rapidly assembling complex molecular architectures from simple starting materials, making it a valuable tool in organic synthesis.

Applications in Complex Molecule Synthesis

Construction of Polyunsaturated Systems (Dienes, Trienes, Enynes)

The carbon-iodine bond in (Z)-Ethyl 3-iodoacrylate is highly amenable to palladium-catalyzed cross-coupling reactions, which are cornerstone methods for the formation of carbon-carbon bonds. This reactivity allows for the stereospecific construction of conjugated systems like dienes and enynes, which are prevalent motifs in many natural products and functional materials.

The synthesis of stereodefined dienoic esters is a significant application of (Z)-Ethyl 3-iodoacrylate. The Z-geometry of the starting material can be retained or inverted depending on the reaction conditions and coupling partners, allowing for controlled access to specific stereoisomers. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Negishi reactions, are paramount for this purpose.

The Suzuki-Miyaura coupling, which pairs a vinyl halide with a vinylboron species, has been noted as a convenient method for the stereoselective synthesis of 1,3-dienes. sigmaaldrich.com For instance, the Suzuki coupling reaction of (Z)-Ethyl 3-iodoacrylate with cyclic vinyl boronic acids has been specifically studied. sigmaaldrich.com Similarly, the Negishi coupling, which utilizes organozinc reagents, provides a powerful tool for creating dienes with high stereochemical purity. While direct examples with (Z)-Ethyl 3-iodoacrylate are not extensively detailed in the surveyed literature, the reactivity of its close analogue, ethyl 3-bromoacrylate, is illustrative. In one study, both (E) and (Z) isomers of ethyl 3-bromoacrylate were coupled with an (E)-1-octenylzirconocene chloride to produce (2E,4E)- and (2Z,4E)-dienes, respectively, in good yields and with excellent stereoisomeric ratios.

| Coupling Reaction | Description | Relevance to (Z)-Ethyl 3-iodoacrylate |

| Suzuki-Miyaura Coupling | A palladium-catalyzed reaction between a vinyl/aryl halide and a vinyl/aryl boronic acid or ester. | Studied with (Z)-Ethyl 3-iodoacrylate and cyclic vinyl boronic acids for diene synthesis. sigmaaldrich.com |

| Negishi Coupling | A palladium- or nickel-catalyzed reaction involving an organozinc compound and an organic halide. | A powerful method for stereoselective diene synthesis, demonstrated with analogous bromoacrylates. |

| Heck Coupling | A palladium-catalyzed reaction of an unsaturated halide with an alkene. | A general method for creating substituted alkenes and dienes. |

Based on the available search results, there is no specific, documented synthetic route for the construction of (E,Z,Z)-triene architectures that employs (Z)-Ethyl 3-iodoacrylate as a starting material. The synthesis of such precise stereoisomers of trienes typically requires highly specialized, multi-step strategies that may not involve this particular precursor.

Conjugated enynes are another class of polyunsaturated systems readily accessible from (Z)-Ethyl 3-iodoacrylate. The Sonogashira coupling, a palladium-catalyzed reaction between a vinyl halide and a terminal alkyne, is the most common method for this transformation. This reaction allows for the direct fusion of the vinyl iodide moiety with an alkynyl group, creating a conjugated enyne system while retaining the double bond's stereochemistry. The versatility of the Sonogashira coupling tolerates a wide range of functional groups, making it a robust tool for building complex molecular backbones.

Synthetic Intermediates for Biologically Active Molecules

(Z)-Ethyl 3-iodoacrylate serves as a key intermediate in the synthesis of various molecules with potential or proven biological activity. Its ability to participate in stereospecific C-C bond-forming reactions allows for the construction of complex scaffolds found in pharmaceuticals and natural products.

While some chemical suppliers categorize (Z)-Ethyl 3-iodoacrylate as a building block for pharmaceuticals like Umeclidinium and Deferasirox, detailed examination of the published synthesis routes for these specific drugs does not confirm its use as a direct precursor. However, the utility of Z-iodoacrylates in synthesizing pharmaceutically relevant molecules is well-documented in other contexts. A notable example is the total synthesis of (+)-halichlorine, an inhibitor of immunoglobulin production. A key step in this synthesis involves a B-alkyl Suzuki-Miyaura cross-coupling reaction between a complex borane (B79455) and a Z-iodoacrylate derivative, demonstrating the crucial role of this functional group in constructing the target molecule's core structure.

The synthesis of natural products and their analogues often requires precise control over stereochemistry, making (Z)-Ethyl 3-iodoacrylate a useful starting point. Its application in the synthesis of (+)-halichlorine, a marine alkaloid, is a prime example of its utility in this area. Furthermore, (Z)-Ethyl 3-iodoacrylate is listed as a reactant for the synthesis of 6-oxo-M1Guo. sigmaaldrich.com 6-oxo-M1Guo is a DNA adduct derived from guanosine, and its synthesis is important for creating standards for biological and toxicological studies. This highlights the role of (Z)-Ethyl 3-iodoacrylate in preparing complex derivatives of naturally occurring biomolecules.

Direct, single-step applications of (Z)-Ethyl 3-iodoacrylate for lactone synthesis are not prominently featured in the surveyed literature. However, its chemical nature as a vinyl iodide allows for its potential incorporation into synthetic pathways leading to lactones, which are cyclic esters found in many biologically active natural products.

Several established methods for lactone synthesis could potentially be adapted to use (Z)-Ethyl 3-iodoacrylate. One such method is the copper-catalyzed intramolecular O-vinylation, where a carboxylic acid within a molecule attacks a vinyl bromide to form an enol lactone. acs.org One could envision a strategy where (Z)-Ethyl 3-iodoacrylate is first coupled with a molecule containing a suitably positioned carboxylic acid, followed by an intramolecular cyclization to form the lactone ring. Another relevant method is iodolactonization, where an unsaturated carboxylic acid is treated with an iodine source to trigger a cyclization, forming an iodo-substituted lactone. rsc.org While these are general strategies, they underscore the potential of the vinyl iodide functionality within (Z)-Ethyl 3-iodoacrylate to be leveraged in the stereocontrolled synthesis of complex lactone structures.

Role in Functional Material and Polymer Science

The reactivity of (Z)-Ethyl 3-iodoacrylate also extends to the field of materials science, where it can be used to create functional polymers.

The vinylic nature of (Z)-Ethyl 3-iodoacrylate allows for its incorporation into polymer backbones through various polymerization techniques. While specific examples of its copolymerization are not extensively documented in readily available literature, its structural similarity to other functional acrylates suggests its potential use in creating polymers with pendant iodo-ester groups. These functional groups can then be further modified post-polymerization to introduce a variety of functionalities, leading to materials with tailored properties.

The ability to functionalize polymers with (Z)-Ethyl 3-iodoacrylate opens up possibilities for creating advanced materials. The iodo- and ester- functionalities can serve as reactive sites for cross-linking or for grafting other molecules, which can enhance the adhesive properties or create specialized coatings. While detailed studies focusing solely on (Z)-Ethyl 3-iodoacrylate for these specific applications are not widespread, the principles of using functionalized acrylates in coatings and adhesives are well-established.

Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H NMR for Stereochemical Assignment and Coupling Constants

Proton (¹H) NMR spectroscopy is critical for confirming the stereochemistry of the double bond in (Z)-Ethyl 3-iodoacrylate. The coupling constant (J-value) between the two vinylic protons is diagnostic of the geometry. For a (Z)-isomer, the coupling constant is typically smaller than that of the corresponding (E)-isomer. In similar (Z)-vinyl sulfone acrylates, the coupling constants for the vinylic protons are observed in the range of 11.2 to 12.0 Hz. rsc.org This is consistent with the cis relationship of the protons across the double bond.

The ¹H NMR spectrum would also show characteristic signals for the ethyl group: a quartet for the methylene (B1212753) protons (-CH₂-) and a triplet for the methyl protons (-CH₃), arising from coupling to the adjacent protons. rsc.org The chemical shifts of the vinylic protons are influenced by the electronegativity of the iodine atom and the ester group.

Table 1: Expected ¹H NMR Data for (Z)-Ethyl 3-iodoacrylate

| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constant (Hz) |

|---|---|---|---|

| Vinylic CH (α to C=O) | 6.0 - 6.5 | Doublet | ~11-12 |

| Vinylic CH (β to C=O) | 7.0 - 7.5 | Doublet | ~11-12 |

| Ethyl -CH₂- | ~4.2 | Quartet | ~7 |

| Ethyl -CH₃- | ~1.3 | Triplet | ~7 |

Note: This is a predictive table based on analogous compounds.

¹³C NMR for Structural Elucidation

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in (Z)-Ethyl 3-iodoacrylate will give a distinct signal. The spectrum is expected to show five signals corresponding to the carbonyl carbon, the two vinylic carbons, and the two carbons of the ethyl group.

The chemical shift of the carbonyl carbon is typically found in the downfield region of the spectrum, usually between 160 and 170 ppm for an α,β-unsaturated ester. rsc.org The vinylic carbons will have distinct chemical shifts, with the carbon bearing the iodine atom being significantly influenced by the halogen's electronic effects. For comparison, in (Z)-ethyl 3-(phenylsulfonyl)acrylate, the carbonyl carbon appears at approximately 164.1 ppm, and the vinylic carbons are also in the expected region for such a structure. rsc.org

Table 2: Expected ¹³C NMR Data for (Z)-Ethyl 3-iodoacrylate

| Carbon | Expected Chemical Shift (ppm) |

|---|---|

| Carbonyl C=O | 160 - 170 |

| Vinylic C (α to C=O) | 125 - 135 |

| Vinylic C (β to C=O) | 80 - 90 |

| Ethyl -CH₂- | ~60 |

| Ethyl -CH₃- | ~14 |

Note: This is a predictive table based on analogous compounds.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of (Z)-Ethyl 3-iodoacrylate is expected to display characteristic absorption bands for the α,β-unsaturated ester and the carbon-carbon double bond.

A strong, sharp absorption band is anticipated in the region of 1715-1730 cm⁻¹, which is characteristic of the C=O stretching vibration of an α,β-unsaturated ester. docbrown.info The C=C stretching vibration of the double bond is expected to appear around 1620-1640 cm⁻¹. Additionally, C-O stretching vibrations associated with the ester group will be present in the fingerprint region, typically between 1100 and 1300 cm⁻¹. docbrown.info For instance, the related compound (Z)-ethyl 3-(phenylsulfonyl)acrylate shows a strong carbonyl absorption at 1730 cm⁻¹. rsc.org

Table 3: Expected IR Absorption Bands for (Z)-Ethyl 3-iodoacrylate

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| C=O (α,β-unsaturated ester) | 1715 - 1730 | Strong |

| C=C (alkene) | 1620 - 1640 | Medium |

| C-O (ester) | 1100 - 1300 | Strong |

| C-H (sp²) | 3000 - 3100 | Medium |

| C-H (sp³) | 2850 - 2980 | Medium |

Note: This is a predictive table based on analogous compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Reaction Monitoring

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile compounds in a mixture. It can be employed to assess the purity of (Z)-Ethyl 3-iodoacrylate and to monitor the progress of reactions in which it is a reactant or product. nih.gov

In a typical GC-MS analysis, the sample is vaporized and separated on a chromatographic column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a molecular fingerprint that can be used to identify the compound. The purity of a sample of (Z)-Ethyl 3-iodoacrylate can be determined by the relative area of its peak in the gas chromatogram. chromatographyonline.com During a reaction, aliquots can be taken at various time points and analyzed by GC-MS to determine the consumption of starting materials and the formation of products. nih.gov

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess and Purity Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile analytical technique used for the separation, identification, and quantification of components in a mixture. turkjps.org For (Z)-Ethyl 3-iodoacrylate, HPLC can be utilized for purity assessment. A reversed-phase HPLC method, likely employing a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be suitable for this purpose. e3s-conferences.org The purity is determined by comparing the peak area of the analyte to that of any impurities.

It is important to note that (Z)-Ethyl 3-iodoacrylate is an achiral molecule as it does not possess a stereocenter and is not chiral. Therefore, the concept of enantiomeric excess is not applicable to this compound.

Thin Layer Chromatography (TLC) for Reaction Progress Monitoring

Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique widely used in organic synthesis to monitor the progress of a reaction. richmond.edu In the synthesis or subsequent reactions of (Z)-Ethyl 3-iodoacrylate, TLC can be used to track the disappearance of starting materials and the appearance of the product. richmond.edu

A small aliquot of the reaction mixture is spotted on a TLC plate, which is then developed in a suitable solvent system, often a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate. sigmaaldrich.com The ratio of these solvents is optimized to achieve good separation of the components. The spots can be visualized under UV light, as conjugated systems like (Z)-Ethyl 3-iodoacrylate are typically UV-active, or by using a staining agent such as iodine. bldpharm.com By comparing the spots of the reaction mixture to those of the starting materials, a chemist can qualitatively assess the progress of the reaction. richmond.edu

Q & A

Q. What are the primary synthetic applications of (Z)-Ethyl 3-iodoacrylate in organic chemistry?

(Z)-Ethyl 3-iodoacrylate is widely used as a versatile reagent in cross-coupling reactions (e.g., Sonogashira, Heck) to construct α,β-unsaturated esters, which are key intermediates in natural product synthesis and drug discovery. Its iodine moiety facilitates palladium-catalyzed couplings, enabling regio- and stereoselective bond formation. Methodologically, reactions typically involve PdCl₂(PPh₃)₂ and CuI in Et₃N, with monitoring via TLC and purification by column chromatography .

Q. How is (Z)-Ethyl 3-iodoacrylate synthesized and characterized?

The compound is synthesized via hydroiodination of ethyl propiolate under controlled conditions. Isomerization steps (e.g., using light or heat) ensure Z-configuration purity. Characterization involves NMR (¹H/¹³C), IR, and mass spectrometry. X-ray crystallography confirms stereochemistry, with key metrics including dihedral angles (e.g., 85.2° between acrylate and aromatic planes) and hydrogen-bonding interactions .

Q. What analytical techniques are critical for verifying the purity and structure of (Z)-Ethyl 3-iodoacrylate?

Essential techniques include:

- NMR : To confirm Z/E ratio and substituent positions (e.g., vinyl proton coupling constants: J = 12.5 Hz for Z-isomer).

- X-ray diffraction : Resolves structural ambiguities (e.g., disorder in ethyl groups) and validates stereochemistry .

- HPLC : Quantifies purity (>95%) using reverse-phase columns and UV detection at 254 nm .

Advanced Research Questions

Q. How can reaction conditions be optimized for palladium-catalyzed cross-couplings involving (Z)-Ethyl 3-iodoacrylate?

Optimization requires:

- Catalyst screening : PdCl₂(PPh₃)₂ vs. Pd(OAc)₂ with ligands (e.g., PPh₃, BINAP) to enhance turnover.

- Solvent effects : Et₃N or THF improves yield compared to DMF.

- Temperature control : Room temperature for 3 hours minimizes side reactions (e.g., isomerization).

| Catalyst System | Solvent | Yield (%) | Reference |

|---|---|---|---|

| PdCl₂(PPh₃)₂/CuI | Et₃N | 88 | |

| Pd(OAc)₂/BINAP | THF | 92 |

Q. What strategies address contradictions in stereochemical outcomes during (Z)-Ethyl 3-iodoacrylate reactions?

Discrepancies in Z/E ratios often arise from isomerization during catalysis. Mitigation strategies include:

Q. How do structural modifications of (Z)-Ethyl 3-iodoacrylate influence its reactivity in multi-step syntheses?

Substituent effects are studied via:

- Electron-withdrawing groups (e.g., -CF₃) : Accelerate oxidative addition in Pd-catalyzed steps.

- Steric hindrance : Bulky groups (e.g., 2,6-difluorobenzamido) reduce coupling efficiency by 15–20% . Computational modeling (DFT) predicts transition states to guide rational design .

Q. What challenges arise in crystallographic analysis of (Z)-Ethyl 3-iodoacrylate derivatives, and how are they resolved?

Common issues include:

- Disordered ethyl groups : Refined using PART instructions in SHELXL.

- Weak diffraction : High-intensity synchrotron sources improve data quality.

- Hydrogen bonding networks : AIM analysis (e.g., via Multiwfn) clarifies intermolecular interactions .

Methodological Best Practices

Q. How should researchers ensure reproducibility in synthetic protocols using (Z)-Ethyl 3-iodoacrylate?

Adhere to:

Q. What statistical approaches validate the significance of stereoselectivity data?

Use:

- Chi-squared tests : Compare observed Z/E ratios to theoretical models.

- Multivariate analysis : Identifies variables (e.g., solvent polarity) most affecting selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。